molecular formula C8H13ClN4 B1431343 6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine CAS No. 1375473-77-0

6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine

Cat. No. B1431343
M. Wt: 200.67 g/mol
InChI Key: RSDXNEBRDGBYHM-UHFFFAOYSA-N
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Description

“6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1375473-77-0 . Its IUPAC name is N-{[4-chloro-6-(dimethylamino)-5-pyrimidinyl]methyl}-N-methylamine . The molecular weight of this compound is 200.67 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of pyrimidin-4-amine derivatives, including "6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine," reveals its significance in creating compounds with various pharmacological activities. For instance, the nucleophilic substitution reaction has been utilized to produce derivatives that show promise in pharmacology due to their unique structural features (Ogurtsov & Rakitin, 2021). Such research underscores the compound's role in the foundational steps towards synthesizing new chemicals with potential biological applications.

Chemical Transformations

The compound's capacity for chemical transformations is highlighted in studies focusing on its conversion and the formation of new derivatives. For example, the transformation of pyrimidine derivatives under specific conditions can lead to the development of structures with distinct biological significance. This aspect is critical in designing new molecules for further evaluation in drug discovery and development processes (Schmidt, 2002).

Development of New Pharmacologically Active Compounds

The synthesis of new compounds using "6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine" as a precursor or intermediate has been explored for its potential in creating pharmacologically active agents. Research into this area suggests that modifications to the pyrimidine core can lead to the discovery of compounds with desired biological activities, thereby expanding the chemical space available for drug discovery and development (Krichevsky, Alekseeva, & Granik, 2003).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-chloro-N,N-dimethyl-5-(methylaminomethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-10-4-6-7(9)11-5-12-8(6)13(2)3/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDXNEBRDGBYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CN=C1Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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